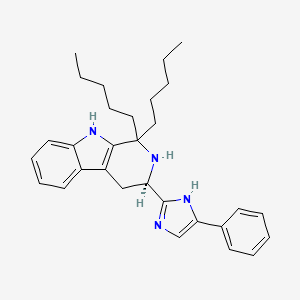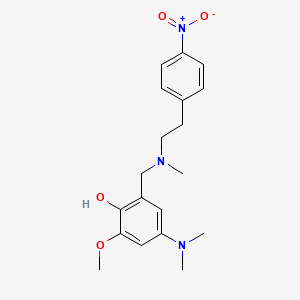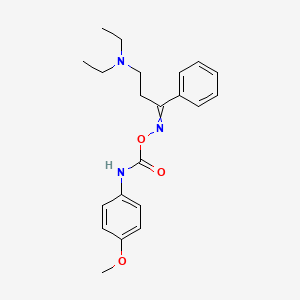
Anidoxime
Vue d'ensemble
Description
Anidoxime is an analgesic.
Applications De Recherche Scientifique
Spectrometric and Voltammetric Characterization
A study by David et al. (2018) explored the acid-base and redox equilibria of obidoxime, an acetylcholinesterase reactivator, and its mechanism as a reactivator. The research highlighted the modification of obidoxime’s structure in different pH conditions and its behavior at a glassy carbon electrode, demonstrating its complex voltammetric and spectrometric characteristics (David, Corbu, Cheregi, & David, 2018).
Anticholinergic Properties in Rat Atria and Urinary Bladder
Obidoxime, known for its application in treating organophosphorus poisoning, was studied by Soukup et al. (2010) for its anticholinergic properties. The study compared obidoxime with atropine on cholinergic stimulation in rat heart and urinary bladder, highlighting its anti-muscarinic effects and M2 receptor selectivity (Soukup et al., 2010).
Reactivation Potency of Obidoxime
Kuča et al. (2009) conducted a study to evaluate the universality of obidoxime as a reactivator of acetylcholinesterase (AChE) in cases of organophosphorus poisoning. The research indicated that obidoxime might not be a universal antidote and suggested the development of new promising candidates as a replacement (Kuča, Musílek, Pohanka, Dohnal, & Patočka, 2009).
Phosphoryl Oxime-Destroying Activity in Human Plasma
Kiderlen et al. (2000) researched the capability of human plasma, with butyrylcholinesterase blocked by soman, to stimulate obidoxime-induced reactivation of concentrated erythrocyte acetylcholinesterase. This study revealed a potential phosphoryl oxime-destroying capacity in human plasma, suggesting the presence of an enzyme with this specific activity (Kiderlen, Worek, Klimmek, & Eyer, 2000).
Propriétés
Numéro CAS |
34297-34-2 |
|---|---|
Nom du produit |
Anidoxime |
Formule moléculaire |
C21H27N3O3 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
[[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25) |
Clé InChI |
XPHBRTNHVJSEQD-ATJXCDBQSA-N |
SMILES isomérique |
CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
SMILES |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
31729-11-0 (hydrochloride) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-MPC-3-DAPO anidoxime anidoxime hydrochloride O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



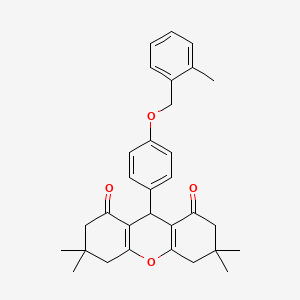
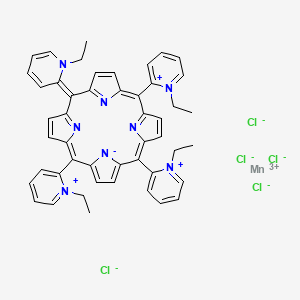
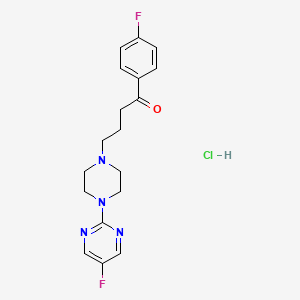
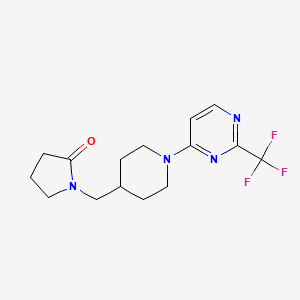
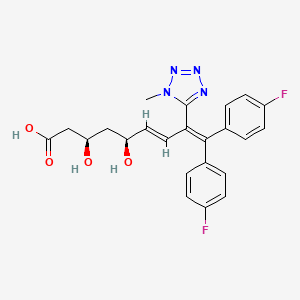
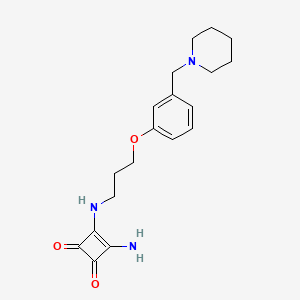
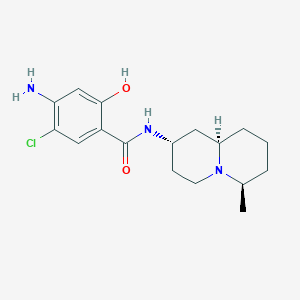
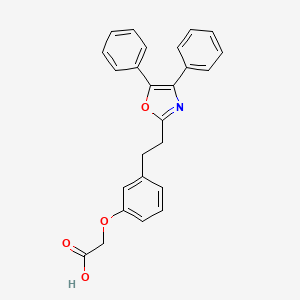

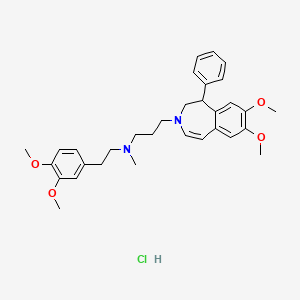
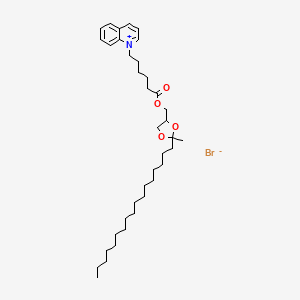
![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)
